
2-Fluoro-6-methylaniline
Overview
Description
2-Fluoro-6-methylaniline is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a fluorine atom and a methyl group, respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methylaniline can be synthesized through several methods. One common route involves the reduction of 3-fluoro-2-nitrotoluene. This process typically includes the following steps:
Nitration: 3-Fluorotoluene is nitrated to form 3-fluoro-2-nitrotoluene.
Reduction: The nitro group in 3-fluoro-2-nitrotoluene is reduced to an amino group, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of reducing agents, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like halogens and nitrating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Derivatives with various substituents on the benzene ring.
Oxidation: Compounds like 2-fluoro-6-methylbenzoquinone.
Reduction: Compounds like this compound derivatives with reduced functional groups.
Scientific Research Applications
2-Fluoro-6-methylaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Used in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Employed in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methylaniline depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable component in drug design .
Comparison with Similar Compounds
- 2-Fluoro-4-methylaniline
- 3-Fluoro-2-methylaniline
- 4-Fluoro-2-methylaniline
Comparison: 2-Fluoro-6-methylaniline is unique due to the specific positioning of the fluorine and methyl groups, which can significantly affect its chemical properties and reactivity. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a distinct and valuable compound in various applications .
Biological Activity
Overview
2-Fluoro-6-methylaniline is an organic compound with the molecular formula C7H8FN, classified as a derivative of aniline. Its structure features a fluorine atom and a methyl group attached to the benzene ring, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and material science.
The unique positioning of the fluorine and methyl groups in this compound affects its interactions at the molecular level, making it a valuable candidate for various biological applications. The compound is characterized by several key properties:
Property | Value |
---|---|
Molecular Weight | 139.14 g/mol |
Log P (octanol-water) | 1.95 |
Solubility in Water | Moderate |
BBB Permeant | Yes |
CYP1A2 Inhibitor | Yes |
These properties suggest that this compound can effectively penetrate biological membranes, potentially enhancing its efficacy as a drug candidate.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of fluorine can enhance the compound's binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.
Key Mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
- Cell Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it relevant for cancer research.
Biological Activity Studies
Research studies have explored the biological activities of this compound, particularly focusing on its potential as an anticancer agent.
Case Study: Antitumor Activity
In one study, derivatives of this compound were synthesized and evaluated for their antitumor properties. These compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast carcinoma and ovarian cancer models. The mechanism involved apoptosis induction via modulation of cyclin B1 levels and disruption of microtubule dynamics.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | CYP1A2 Inhibition | BBB Permeant | Antitumor Activity |
---|---|---|---|
This compound | Yes | Yes | Significant |
2-Fluoro-4-methylaniline | No | Yes | Moderate |
3-Fluoro-2-methylaniline | No | No | Minimal |
This comparison highlights that this compound exhibits distinct pharmacological profiles that may be leveraged in drug development.
Applications in Drug Development
Given its biological activity, this compound is being investigated as a lead compound in drug discovery programs aimed at developing new therapeutic agents for cancer treatment and other diseases. Its ability to serve as an intermediate in synthesizing more complex organic molecules further enhances its utility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-6-methylaniline, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : this compound (CAS 443-86-7) is typically synthesized via nucleophilic aromatic substitution or catalytic reduction. A plausible route involves starting with 2-fluoro-6-nitrotoluene, followed by selective reduction of the nitro group to an amine. For example, hydrogenation using palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in ethanol at 50–80°C can achieve high yields. Critical factors include maintaining anhydrous conditions to prevent side reactions and controlling reaction temperature to avoid over-reduction. Structural analogs, such as 2-Chloro-6-methylaniline (CAS 87-63-8), employ similar protocols, suggesting that catalytic systems and solvent choices (e.g., ethanol vs. THF) significantly influence regioselectivity and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons. For this compound, the aromatic protons ortho to the fluorine (δ ~6.8–7.2 ppm) and meta to the methyl group (δ ~6.5–7.0 ppm) show distinct splitting patterns due to spin-spin coupling (³J ~8–12 Hz). The methyl group typically resonates at δ ~2.3 ppm.
- IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for primary amine), C-F stretching (~1220 cm⁻¹), and aromatic C=C vibrations (~1500 cm⁻¹).
- Mass Spectrometry (MS) : The molecular ion peak (m/z ~141) and fragment ions (e.g., loss of NH₂, m/z ~124) confirm molecular weight and structure. Reference data from analogs like 2-Chloro-6-methylaniline (MW 141.60 g/mol) validate these patterns .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound, and which exchange-correlation functionals are most suitable?
- Methodological Answer : DFT calculations are critical for modeling the electron density distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are widely used for their balance of accuracy and computational efficiency. For example, B3LYP/6-31G(d) can predict the C-F bond’s polarity and the amine group’s lone-pair orientation, which influence reactivity in cross-coupling reactions. Studies on similar fluorinated aromatics highlight the importance of including exact exchange terms (e.g., in the B3LYP functional) to minimize errors in thermochemical properties, such as atomization energies (±2.4 kcal/mol accuracy) .
Q. What strategies should researchers employ to resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results, when studying this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading) or instrumental calibration. Systematic approaches include:
- Replication : Repeat experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagent grades).
- Cross-Validation : Compare multiple spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments. For instance, conflicting NMR shifts in fluoroaromatics may require ¹⁹F NMR for resolution.
- Computational Validation : Use DFT to simulate spectra or reaction pathways and compare with experimental data. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help prioritize investigations into discrepancies that impact mechanistic understanding or scalability .
Properties
IUPAC Name |
2-fluoro-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJYZNBMRJICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556742 | |
Record name | 2-Fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-89-0 | |
Record name | 2-Fluoro-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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